molecular formula C18H21N3O2S B6755180 N-[2-(1-benzothiophen-3-yl)ethyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide

N-[2-(1-benzothiophen-3-yl)ethyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide

Cat. No.: B6755180
M. Wt: 343.4 g/mol
InChI Key: USIKZRXJHJDUIV-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)ethyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide is a complex organic compound that features a benzothiophene moiety, a piperazine ring, and a cyclopropyl group

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)ethyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-17-11-20(9-10-21(17)14-5-6-14)18(23)19-8-7-13-12-24-16-4-2-1-3-15(13)16/h1-4,12,14H,5-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIKZRXJHJDUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2=O)C(=O)NCCC3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)ethyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized via the cyclization of 2-mercaptobenzoic acid with an appropriate alkyne under acidic conditions.

    Alkylation: The benzothiophene derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

    Piperazine Ring Formation: The ethylamine derivative is reacted with cyclopropylcarbonyl chloride to form the cyclopropyl ketone intermediate.

    Final Coupling: The cyclopropyl ketone intermediate is then coupled with piperazine-1-carboxamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzothiophene moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The ketone group in the piperazine ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethylamine side chain can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1-benzothiophen-3-yl)ethyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The benzothiophene moiety is known for its bioactivity, and the compound’s overall structure may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. Compounds containing benzothiophene have shown promise in treating conditions such as inflammation, cancer, and neurological disorders. The piperazine ring further enhances its pharmacological profile by improving its binding affinity to biological targets.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its synthesis and modification can lead to the creation of advanced polymers and other functional materials.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)ethyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety can bind to active sites, inhibiting or modulating the activity of enzymes. The piperazine ring can enhance this interaction by providing additional binding sites or improving the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-benzothiophen-3-yl)ethyl]-4-methylpiperazine-1-carboxamide
  • N-[2-(1-benzothiophen-3-yl)ethyl]-4-ethylpiperazine-1-carboxamide
  • N-[2-(1-benzothiophen-3-yl)ethyl]-4-phenylpiperazine-1-carboxamide

Uniqueness

Compared to similar compounds, N-[2-(1-benzothiophen-3-yl)ethyl]-4-cyclopropyl-3-oxopiperazine-1-carboxamide is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its interaction with biological targets and altering its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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